molecular formula C23H23ClN6O2 B12208088 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

Cat. No.: B12208088
M. Wt: 450.9 g/mol
InChI Key: SIHAXDDQEVELDA-UHFFFAOYSA-N
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Description

4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which combines elements of benzimidazole, piperazine, and pyridazine. These structural features contribute to its diverse range of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the benzimidazole core, followed by the introduction of the piperazine and pyridazine moieties. Common reagents used in these reactions include various chlorinating agents, methoxyphenyl derivatives, and piperazine. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for substitutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .

Scientific Research Applications

4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with various molecular targets and pathways. This compound has been shown to modulate the activity of alpha1-adrenergic receptors, which play a crucial role in regulating vascular tone and blood pressure . Additionally, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H23ClN6O2

Molecular Weight

450.9 g/mol

IUPAC Name

4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one

InChI

InChI=1S/C23H23ClN6O2/c1-27-17-8-4-3-7-16(17)26-23(27)30-22(31)21(24)19(15-25-30)29-13-11-28(12-14-29)18-9-5-6-10-20(18)32-2/h3-10,15H,11-14H2,1-2H3

InChI Key

SIHAXDDQEVELDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)N4CCN(CC4)C5=CC=CC=C5OC)Cl

Origin of Product

United States

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